molecular formula C14H11N5OS B5569218 3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B5569218
M. Wt: 297.34 g/mol
InChI Key: ZKOXVBLIHIPQIV-CXUHLZMHSA-N
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Description

3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as MTMP and has been synthesized using different methods.

Scientific Research Applications

Corrosion Inhibition

One of the prominent applications of this compound is in corrosion inhibition. It has been investigated as an effective corrosion inhibitor for mild steel in hydrochloric acid solutions. Schiff’s bases, including this compound, have demonstrated significant inhibition performance by forming a protective film on the mild steel surface, highlighting their potential in corrosion protection strategies (Ansari, Quraishi, & Singh, 2014).

Conductivity and Semiconductor Properties

Another research avenue explores its use in the synthesis of polymer-metal complexes, studying their conductivity, band gap, and thermal analysis. This compound, when polymerized and combined with metals, exhibits semiconductor properties, which could be useful in electronic materials science (Kaya & Baycan, 2007).

Ion Sensing

Its derivatives have been applied in the development of sensors, particularly for the detection of copper ions. The sulfur and nitrogen atoms in the structure of mercapto thiadiazole compounds, including this chemical, play a crucial role as coordination sites for copper, demonstrating high selectivity and sensitivity in copper ion sensing (Mashhadizadeh, Khani, Foroumadi, & Sagharichi, 2010).

Solar Cell Fabrication

In the realm of renewable energy, novel micro- and nano-complexes of Schiff base derivatives of this compound have been synthesized and characterized for the fabrication of solar cells. These complexes exhibit specific structural, optical, and morphological properties conducive to solar cell applications, marking a step forward in the utilization of Schiff bases in photovoltaic technology (Ali et al., 2019).

Future Directions

The compound belongs to a class of chemicals that have shown potential in various fields, including medicine and industry . Future research could explore its potential applications further, especially given the wide range of biological activities exhibited by similar compounds .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other 1,2,4-triazole derivatives, it may interact with its targets through a combination of salt bridge contacts, unusual π-anion interactions, and several hydrophobic and van der waals interactions . These interactions could potentially alter the function of the target proteins or enzymes, leading to the observed biological effects.

Biochemical Pathways

Given the neuroprotective properties of similar compounds , it’s plausible that this compound could influence pathways related to neuronal health and function

Result of Action

Compounds with similar structures have shown neuroprotective effects, potentially through the inhibition of α-synuclein aggregation, a key factor in neurodegenerative diseases like parkinson’s disease

Properties

IUPAC Name

4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c20-12-3-1-2-10(8-12)9-16-19-13(17-18-14(19)21)11-4-6-15-7-5-11/h1-9,20H,(H,18,21)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOXVBLIHIPQIV-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NN2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/N2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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